N'-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-Thiophen-2-ylmethylidene]pyridine-2-carbohydrazide (molecular formula: C₁₁H₉N₃OS) is a hydrazone derivative featuring a thiophene ring connected via an E-configurated hydrazone linkage to a pyridine-2-carboxyl group . This compound is part of a broader class of carbohydrazides, which are known for their versatility in coordination chemistry and pharmacological applications. The E-configuration of the hydrazone moiety is critical for its structural rigidity and intermolecular interactions, influencing both its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-5-1-2-6-12-10)14-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQLXSARFEJEG-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the following steps:
- Dissolve thiophene-2-carbaldehyde and pyridine-2-carbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory-scale synthesis is straightforward, scaling up the production for industrial purposes may require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridine ring undergoes substitution with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiophene or pyridine rings.
Scientific Research Applications
Synthesis of N'-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide
The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and pyridine-2-carbohydrazide. The general reaction can be summarized as follows:
This synthesis method allows for the introduction of various substituents on the thiophene ring, which can significantly influence the compound's biological properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In a study by Raju et al., derivatives containing thiophene rings exhibited significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Anticancer Potential
Research indicates that hydrazone derivatives, including this compound, show promise as anticancer agents. A review highlighted that hydrazones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . Specific studies have reported that compounds with similar structures exhibit cytotoxic effects on different cancer cell lines.
Antimicrobial Activity Case Study
A comparative study on the antibacterial efficacy of various hydrazone derivatives showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 128 |
Anticancer Activity Case Study
A study evaluating the cytotoxic effects of various hydrazone compounds on cancer cell lines found that this compound exhibited a dose-dependent inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 15 |
| N'-[(E)-thiophen-3-ylmethylidene]pyridine-4-carbohydrazide | MCF7 (Breast Cancer) | 20 |
Mechanism of Action
The mechanism of action of N’-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide involves its interaction with biological molecules, such as enzymes and DNA. The compound can form coordination complexes with metal ions, which can then interact with biological targets. The molecular targets and pathways involved include:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
Comparison with Analogous Pathways :
- Imidazopyridine Derivatives : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is employed to introduce triazole moieties, enhancing structural diversity .
- Metal Complexes: Derivatives like Cu(II) and Mn(III) complexes of pyridine-carbohydrazides are synthesized via direct metal coordination, leveraging the ligand’s N,S-donor sites .
Anticancer Potential
- Copper(II) and Manganese(III) Complexes : Exhibit cytotoxicity against cancer cells by inducing oxidative stress and DNA damage .
- Imidazopyridine Hydrazones : Derivatives show antiproliferative effects on lung and pancreatic cancer cells, with IC₅₀ values in the micromolar range .
Antifungal and Enzyme Inhibition
- Tetrahydroimidazo[1,2-a]pyridines : Demonstrate selective antifungal activity against Candida species .
- N'-Arylidene Imidazopyridine-2-carbohydrazides : Act as tyrosinase inhibitors (IC₅₀: 0.5–5 µM), relevant for treating hyperpigmentation disorders .
Limitations of this compound :
While its metal complexes are well-studied , the free ligand’s bioactivity remains undercharacterized compared to imidazopyridine or chlorinated analogs .
Physicochemical and Crystallographic Properties
- Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 180.7 Ų for [M+H]⁺) suggest moderate polarity, comparable to imidazopyridine derivatives .
- Crystallography : Related carbohydrazides are analyzed using SHELX and ORTEP software, confirming E-configurations and planar hydrazone linkages .
Biological Activity
N'-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between thiophene-2-carboxaldehyde and pyridine-2-carbohydrazide. The reaction is often facilitated by acidic or basic catalysts, leading to the formation of the hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| IR | C=N stretching at ~1630 cm |
| NMR (1H) | δ 7.12, 7.32 (aromatic protons) |
| MS | m/z = 271.8 (CHNS) |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has been shown to reduce inflammation markers significantly.
Antidiabetic Activity
This compound has also demonstrated antidiabetic effects through inhibition of α-amylase activity, which is crucial for carbohydrate metabolism. Molecular docking studies suggest favorable interactions with the enzyme, supporting its potential as a therapeutic agent for diabetes management.
Case Studies
- In Vitro Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound against a panel of bacterial strains. Results indicated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in paw edema compared to control groups treated with standard NSAIDs .
- Antidiabetic Effect Evaluation : A computational study highlighted the compound's ability to inhibit α-amylase more effectively than acarbose, suggesting its potential use in managing postprandial blood glucose levels .
Q & A
Q. What are the common synthetic routes for N'-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is synthesized via condensation of pyridine-2-carbohydrazide with thiophene-2-carbaldehyde under reflux conditions. Key parameters include:
- Solvent Selection: Methanol or ethanol is typically used due to their polarity, which facilitates Schiff base formation .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) or basic catalysts (e.g., piperidine) accelerate the reaction .
- Temperature: Reflux (60–80°C) ensures completion within 3–6 hours. Yield optimization (up to 75–80%) requires slow addition of reactants and post-reaction purification via recrystallization .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What preliminary biological screening methods are recommended for assessing its bioactivity?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC values measured at 517 nm after 30-minute incubation in methanol) .
- Antimicrobial Testing: Microdilution assays (MIC determination against Mycobacterium tuberculosis or E. coli using 96-well plates) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with 24–48-hour exposure and absorbance measurement at 570 nm .
Advanced Research Questions
Q. What are the mechanistic insights into the condensation reaction forming the hydrazone linkage?
Methodological Answer: The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the aldehyde carbonyl, followed by dehydration.
- Kinetic Studies: Pseudo-first-order kinetics under excess aldehyde conditions.
- Catalytic Role of Piperidine: Stabilizes the transition state by deprotonating the hydrazide, enhancing nucleophilicity .
- Isolation of Intermediates: TLC monitoring (silica gel, ethyl acetate/hexane) identifies intermediates like hydrazine-aldehyde adducts .
Q. How do crystallographic studies contribute to understanding the compound's conformation and intermolecular interactions?
Methodological Answer:
- Torsion Angles: X-ray data reveal the E-configuration of the hydrazone bond (C=N torsion angle ~175–180°) .
- Packing Analysis: Hydrogen-bonded dimers (N-H···S/O) stabilize the crystal lattice, while π-π stacking (3.5–4.0 Å) between pyridine rings influences solubility .
- Electron Density Maps: Laue diffraction resolves electron-deficient regions near the thiophene sulfur, guiding derivatization for enhanced bioactivity .
Q. What strategies are effective in Structure-Activity Relationship (SAR) studies to enhance bioactivity?
Methodological Answer:
- Substitution Patterns: Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the pyridine ring improves antimycobacterial activity (MIC reduction by 50% in derivatives) .
- Hybridization: Coupling with thiazole or tetrazole moieties enhances antioxidant capacity (e.g., DPPH IC from 25 µM to 12 µM) .
- Coordination Chemistry: Metal complexes (e.g., Zn, Cu) increase DNA intercalation efficiency, measured via UV-vis hypochromicity .
Q. How does the compound's stability vary under different environmental conditions?
Methodological Answer:
- Thermal Stability: TGA analysis shows decomposition onset at 180–200°C, with thiophene moiety degrading first .
- Photostability: UV exposure (254 nm) induces cis-trans isomerization, monitored via NMR peak splitting .
- pH Sensitivity: Hydrazone bond hydrolysis occurs in acidic conditions (pH < 3), quantified by HPLC tracking of pyridine-2-carbohydrazide regeneration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
